Cas no 474022-16-7 (2,5-Diethylbenzoic acid)
2,5-Diethylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,5-diethylbenzoic acid
- AKOS000298633
- EN300-1276352
- SCHEMBL3388697
- 2,5-diethylbenzoicacid
- 474022-16-7
- Benzoic acid, 2,5-diethyl-
- 2,5-Diethylbenzoic acid
-
- Inchi: 1S/C11H14O2/c1-3-8-5-6-9(4-2)10(7-8)11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)
- InChI Key: ZPXLHBBIXUFXFV-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C=CC=1CC)CC)=O
Computed Properties
- Exact Mass: 178.099379685g/mol
- Monoisotopic Mass: 178.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.063±0.06 g/cm3(Predicted)
- Boiling Point: 292.5±19.0 °C(Predicted)
- pka: 3.86±0.10(Predicted)
2,5-Diethylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1276352-0.05g |
2,5-diethylbenzoic acid |
474022-16-7 | 95% | 0.05g |
$348.0 | 2023-11-13 | |
| Enamine | EN300-1276352-0.1g |
2,5-diethylbenzoic acid |
474022-16-7 | 95% | 0.1g |
$364.0 | 2023-11-13 | |
| Enamine | EN300-1276352-0.25g |
2,5-diethylbenzoic acid |
474022-16-7 | 95% | 0.25g |
$381.0 | 2023-11-13 | |
| Enamine | EN300-1276352-0.5g |
2,5-diethylbenzoic acid |
474022-16-7 | 95% | 0.5g |
$397.0 | 2023-11-13 | |
| Enamine | EN300-1276352-1g |
2,5-diethylbenzoic acid |
474022-16-7 | 95% | 1g |
$414.0 | 2023-11-13 | |
| Enamine | EN300-1276352-2.5g |
2,5-diethylbenzoic acid |
474022-16-7 | 95% | 2.5g |
$810.0 | 2023-11-13 | |
| Enamine | EN300-1276352-5g |
2,5-diethylbenzoic acid |
474022-16-7 | 95% | 5g |
$1199.0 | 2023-11-13 | |
| Enamine | EN300-1276352-10g |
2,5-diethylbenzoic acid |
474022-16-7 | 95% | 10g |
$1778.0 | 2023-11-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581427-50mg |
2,5-Diethylbenzoic acid |
474022-16-7 | 98% | 50mg |
¥13923.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581427-100mg |
2,5-Diethylbenzoic acid |
474022-16-7 | 98% | 100mg |
¥14560.00 | 2024-05-12 |
2,5-Diethylbenzoic acid Related Literature
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2,5-Diethylbenzoic acid
2,5-Diethylbenzoic Acid (CAS No. 474022-16-7): A Comprehensive Overview in Modern Chemical Research
2,5-Diethylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 474022-16-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its diethyl substitution on the benzene ring at the 2- and 5-positions, has garnered attention due to its structural uniqueness and potential applications in various scientific domains.
The structural framework of 2,5-Diethylbenzoic acid contributes to its distinct chemical properties, making it a valuable intermediate in synthetic chemistry. The presence of two ethyl groups enhances its reactivity, allowing for diverse functionalization and derivatization. This feature has positioned the compound as a key building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
In recent years, 2,5-Diethylbenzoic acid has been explored for its potential role in medicinal chemistry. Researchers have been particularly interested in its ability to serve as a precursor for biologically active compounds. The benzene core, with its electron-donating ethyl groups, can influence the electronic properties of adjacent functional groups, making it a strategic choice for designing molecules with specific pharmacological targets.
One of the most promising areas of research involving 2,5-Diethylbenzoic acid is its application in the development of anti-inflammatory agents. Studies have indicated that derivatives of this compound exhibit inhibitory effects on key enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 2,5-Diethylbenzoic acid could be a valuable scaffold for creating new therapeutic strategies against chronic inflammatory diseases.
Furthermore, the compound has shown promise in the field of material science. Its aromatic structure and ability to form stable complexes with other molecules make it suitable for use in organic electronics and sensors. Researchers are investigating its potential as a component in conductive polymers and liquid crystals, where its electronic properties could be leveraged to enhance performance.
The synthesis of 2,5-Diethylbenzoic acid itself is an area of active interest. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Advances in catalytic techniques have also allowed for greener synthesis routes, minimizing waste and environmental impact. These developments are crucial for ensuring a sustainable supply of this important intermediate.
In clinical research, 2,5-Diethylbenzoic acid has been studied for its potential role as an antioxidant. Oxidative stress is a contributing factor in numerous diseases, including neurodegenerative disorders and cardiovascular conditions. Preliminary studies suggest that compounds derived from 2,5-Diethylbenzoic acid can scavenge free radicals and protect cells from oxidative damage. While further research is needed to fully understand its mechanisms of action, these findings are encouraging for future therapeutic applications.
The role of 2,5-Diethylbenzoic acid in drug discovery extends beyond inflammation and oxidation. Its structural versatility allows it to be modified into molecules with targeted actions against various diseases. For instance, researchers have explored its derivatives as potential treatments for cancer by inhibiting key signaling pathways involved in tumor growth. These studies highlight the compound's broad applicability across multiple therapeutic areas.
As our understanding of molecular interactions continues to evolve, so does the potential of 2,5-Diethylbenzoic acid. Computational chemistry and high-throughput screening techniques are being employed to identify new derivatives with enhanced properties. These approaches enable rapid testing of large libraries of compounds, accelerating the discovery process and bringing us closer to developing novel treatments based on this versatile scaffold.
The future prospects for 2,5-Diethylbenzoic acid are bright indeed. With ongoing research focused on optimizing its synthesis and exploring new applications, this compound is poised to play a crucial role in advancing chemical biology and drug development. As scientists continue to uncover its potential benefits across various fields—pharmaceuticals to materials science—2,5-Diethylbenzoic acid (CAS No. 474022-16-7) will undoubtedly remain at the forefront of scientific innovation.
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